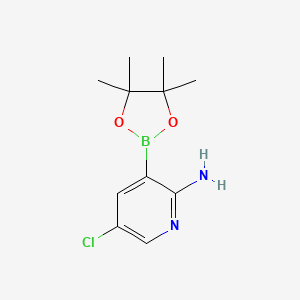
5-(1-bromoethyl)-2,3-dihydro-1H-indene
カタログ番号 B6148647
CAS番号:
75078-93-2
分子量: 225.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brominated compounds, like the one you mentioned, are often used in organic synthesis due to their reactivity. The bromine atom can act as a good leaving group in reactions, making these compounds useful in various transformations .
Molecular Structure Analysis
The molecular structure of brominated compounds is influenced by the presence of the bromine atom. Bromine is a heavy atom that can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Brominated compounds are often used in substitution reactions where the bromine atom acts as a leaving group. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Brominated compounds tend to have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-bromoethyl)-2,3-dihydro-1H-indene involves the alkylation of 2,3-dihydro-1H-indene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,3-dihydro-1H-indene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "To a stirred solution of 2,3-dihydro-1H-indene (1.0 g, 7.5 mmol) in anhydrous DMSO (10 mL) at room temperature, add potassium tert-butoxide (1.5 g, 13.5 mmol) and stir for 30 minutes.", "Add 1-bromoethane (1.2 g, 9.0 mmol) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 5-(1-bromoethyl)-2,3-dihydro-1H-indene as a colorless oil (yield: 70-80%)." ] } | |
CAS番号 |
75078-93-2 |
製品名 |
5-(1-bromoethyl)-2,3-dihydro-1H-indene |
分子式 |
C11H13Br |
分子量 |
225.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
